Boc-L-Me2Adec-OH
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Overview
Description
Boc-L-Me2Adec-OH: is a chemical compound with the molecular formula C14H27NO4 . It is a derivative of amino acids and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Me2Adec-OH typically involves the protection of the amino group of L-2-amino-3,3-dimethylbutanoic acid with a tert-butoxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-Me2Adec-OH can undergo oxidation reactions, typically involving the removal of hydrogen atoms or the addition of oxygen atoms.
Reduction: The compound can also undergo reduction reactions, where it gains hydrogen atoms or loses oxygen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Boc-L-Me2Adec-OH is widely used in peptide synthesis as a building block. It helps in the formation of peptide bonds by protecting the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their biological activities and interactions.
Medicine: The compound is used in the development of peptide-based drugs. It helps in the synthesis of therapeutic peptides that can target specific diseases and conditions.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-Me2Adec-OH involves the protection of the amino group through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical reactions without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Boc-L-Val-OH: A similar compound with a Boc-protected valine amino acid.
Boc-L-Leu-OH: A Boc-protected leucine amino acid.
Boc-L-Ile-OH: A Boc-protected isoleucine amino acid.
Uniqueness: Boc-L-Me2Adec-OH is unique due to the presence of two methyl groups on the alpha carbon, which provides steric hindrance and affects the reactivity of the compound. This makes it useful in specific peptide synthesis applications where steric effects are important.
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-6-7-8-9-10-11-12-13(14(18)19)17(5)15(20)21-16(2,3)4/h13H,6-12H2,1-5H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIGRGYYGQTOK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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